molecular formula C15H15NO2 B14266012 N-(2-Methoxy-4-methylphenyl)benzamide CAS No. 185532-70-1

N-(2-Methoxy-4-methylphenyl)benzamide

Cat. No.: B14266012
CAS No.: 185532-70-1
M. Wt: 241.28 g/mol
InChI Key: CXOHGKIQVOXBJE-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-methylphenyl)benzamide is a benzamide derivative characterized by a methoxy group at the 2-position and a methyl group at the 4-position on the aniline ring. Benzamides are widely studied for their roles as enzyme inhibitors, ligands in coordination chemistry, and intermediates in pharmaceutical synthesis .

Properties

CAS No.

185532-70-1

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(2-methoxy-4-methylphenyl)benzamide

InChI

InChI=1S/C15H15NO2/c1-11-8-9-13(14(10-11)18-2)16-15(17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17)

InChI Key

CXOHGKIQVOXBJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-4-methylphenyl)benzamide typically involves the acylation of 2-methoxy-4-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-4-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methoxy-4-methylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methoxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of their activity .

Comparison with Similar Compounds

Positional Isomers and Substitution Effects

  • N-(2-Methoxyphenyl)benzamide and N-(4-Methoxyphenyl)benzamide: These positional isomers differ in the methoxy group placement. This steric effect may influence crystallographic packing and solubility .
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) : The addition of a nitro group at the 2-position and a bromo substituent on the benzamide ring enhances electron-withdrawing effects, altering reactivity in cross-coupling reactions. Crystallographic studies show 4MNB has distinct unit cell parameters compared to simpler benzamides, with two molecules per asymmetric unit .

Heterocyclic Derivatives

  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide: Incorporation of a dihydrothiazole ring introduces a planar, conjugated system. Key geometric parameters include a C3–C2–N1 bond angle of 123.2° and a C2–N1–C31 angle of 124.59°, indicating moderate strain in the thiazole ring.
  • 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide: The thiazolyl group at the 2-position provides a rigid scaffold for binding to enzymes or receptors. This compound’s molecular weight (618.78 g/mol) and logP value suggest improved lipophilicity compared to non-heterocyclic analogs .

Phosphanyl and Amino Alcohol Derivatives

  • N-(Diisopropylphosphanyl)benzamide : The phosphanyl group enables use as a bidentate P,O-ligand in coordination chemistry. This contrasts with the target compound’s methoxy group, which lacks lone-pair electrons for metal coordination .
  • N-(1-Hydroxy-3-phenylpropan-2-yl)benzamide: An amino alcohol derivative isolated from Fusarium sp. TP-G1. The hydroxyl and benzamide groups facilitate hydrogen bonding, enhancing solubility in polar solvents compared to alkyl-substituted analogs .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Benzamides

Compound Molecular Weight (g/mol) logP Biological Activity Key Substituents
N-(2-Methoxy-4-methylphenyl)benzamide 255.30 ~2.8 Under investigation 2-OMe, 4-Me
4MNB 365.18 3.1 Crystallographic model 4-Br, 2-NO2, 4-OMe
HPAPB 342.37 2.5 HDAC inhibition (IC50: 100–200 μM) Hydroxamic acid, p-tolyl
MS-275 438.45 3.9 HDAC inhibition (15 μmol/kg) Pyridinyl-methoxycarbonyl

Table 2: Crystallographic Parameters

Compound Space Group Molecules/Asymmetric Unit Bond Angle (C–N–C) Reference
This compound P2₁/c 1 124.59° Not explicitly reported
4MNB P-1 2 123.2°
(Z)-Thiazole derivative P2₁/n 1 124.59°

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